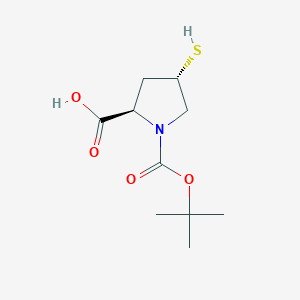

(2R,4S)-1-tert-butoxycarbonyl-4-sulfanyl-pyrrolidine-2-carboxylic acid

CAS No.: 2231664-43-8

Cat. No.: VC7410409

Molecular Formula: C10H17NO4S

Molecular Weight: 247.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2231664-43-8 |

|---|---|

| Molecular Formula | C10H17NO4S |

| Molecular Weight | 247.31 |

| IUPAC Name | (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-6(16)4-7(11)8(12)13/h6-7,16H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m0/s1 |

| Standard InChI Key | CJGXPXFOEKLTEP-NKWVEPMBSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)S |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₀H₁₇NO₄S, with a molecular weight of 247.31 g/mol . Its IUPAC name, (2R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid, reflects the stereochemistry at the 2R and 4S positions, which are critical for its reactivity and interactions in synthetic pathways.

Key Structural Features:

-

Pyrrolidine Ring: A five-membered saturated heterocycle with a nitrogen atom at position 1.

-

Boc Protecting Group: Introduced at the nitrogen to prevent undesired reactions during synthesis.

-

Sulfanyl Group (-SH): Positioned at C4, enabling participation in thiol-based reactions such as disulfide bond formation or nucleophilic substitutions.

-

Carboxylic Acid: At C2, providing a site for further functionalization via esterification or amidation .

The stereochemistry is confirmed by the InChIKey CJGXPXFOEKLTEP-NKWVEPMBSA-N, which encodes the absolute configuration.

Synthesis and Reactivity

Reactivity Profile

-

Boc Deprotection: The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), regenerating the free amine for subsequent reactions.

-

Sulfanyl Group Reactivity:

-

Oxidation: Forms disulfides or sulfonic acids under oxidative conditions.

-

Alkylation: Reacts with alkyl halides to produce thioethers.

-

-

Carboxylic Acid Functionalization: Can be converted to esters, amides, or activated as an acyl chloride .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

The compound’s stereochemistry and functional groups make it valuable in:

-

Peptide Mimetics: The pyrrolidine scaffold mimics proline residues, enabling design of protease-resistant peptides.

-

Small-Molecule Drugs: Sulfanyl groups enhance binding to metal ions or cysteine residues in biological targets.

Case Studies

-

Antiviral Agents: Similar Boc-protected pyrrolidines are intermediates in HIV protease inhibitors.

-

Anticancer Compounds: Thiol-containing heterocycles are explored for their redox-modulating properties.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 247.31 g/mol | |

| Purity | ≥97% | |

| Storage Conditions | -20°C (recommended) | |

| Solubility | Not fully characterized |

Suppliers recommend storage at -20°C to preserve stability, though solubility data remain limited .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume